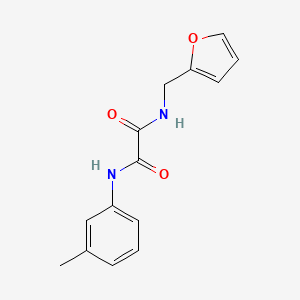

N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide

Vue d'ensemble

Description

N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide, also known as FME, is a chemical compound that has been extensively studied for its potential therapeutic applications. FME belongs to the family of N-acylphenylalanine-based compounds and is structurally similar to the well-known analgesic drug, fentanyl. However, FME has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further research.

Mécanisme D'action

The mechanism of action of N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide is not fully understood, but it is believed to act as a mu-opioid receptor agonist, similar to fentanyl. However, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit a higher affinity for the mu-opioid receptor than fentanyl, which may contribute to its potent analgesic effects. Additionally, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit activity at other receptors such as the delta-opioid receptor and the sigma receptor, which may contribute to its unique effects.

Biochemical and Physiological Effects:

N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. Additionally, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit anti-tumor activity in various cancer cell lines. N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has also been found to reduce drug-seeking behavior in animal models of drug addiction. However, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit respiratory depression and sedation, which are common side effects of mu-opioid receptor agonists.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, making it an ideal tool for studying opioid receptor function. Additionally, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit unique effects compared to other mu-opioid receptor agonists, making it a promising candidate for further research. However, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has limitations, including its potential for respiratory depression and sedation, which may limit its use in certain experimental paradigms.

Orientations Futures

There are several future directions for research on N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide may provide valuable information for its clinical development. Further studies on the potential side effects of N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide, such as respiratory depression and sedation, may also be necessary to ensure its safety for clinical use. Overall, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide represents a promising candidate for further research in the fields of pain management, cancer treatment, and drug addiction.

Applications De Recherche Scientifique

N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, cancer treatment, and drug addiction. N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been found to exhibit potent analgesic effects in animal models of acute and chronic pain. Additionally, N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer treatment. N-(2-furylmethyl)-N'-(3-methylphenyl)ethanediamide has also been found to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential use in addiction treatment.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-10-4-2-5-11(8-10)16-14(18)13(17)15-9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKZESHGJBKLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-N'-(3-methylphenyl)ethanediamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

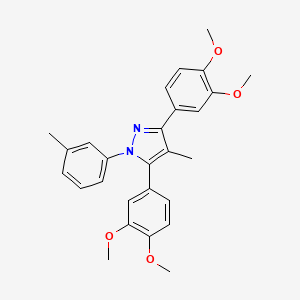

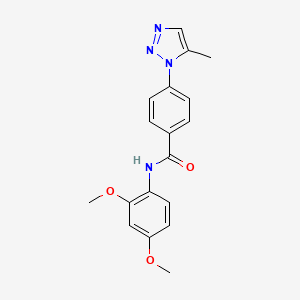

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4758534.png)

![1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4758547.png)

![propyl 2-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4758551.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4758567.png)

![7-benzyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4758574.png)

![10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B4758600.png)

![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4758628.png)

![3-methyl-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4758631.png)

![phenyl[4-(phenylethynyl)phenyl]methanone](/img/structure/B4758644.png)